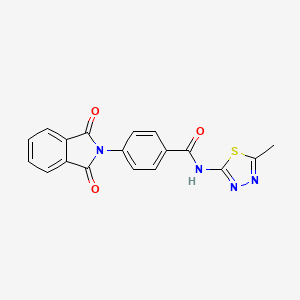

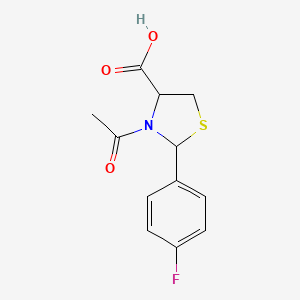

4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study by Patel and Dhameliya (2010) detailed the synthesis of compounds with a core structure similar to 4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and their antimicrobial activities. These compounds showed promising antibacterial properties, suggesting potential applications in developing new antimicrobial agents. The synthesis involved condensation reactions and was followed by evaluation of antibacterial and antifungal activities, highlighting the compounds' efficacy against various microbial strains (Patel & Dhameliya, 2010).

Anticancer Evaluation

Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups, which share structural similarities with the chemical . These compounds exhibited significant anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Microwave-assisted synthesis was utilized, demonstrating an efficient method for creating these biologically active compounds. The study's findings suggest the potential use of these compounds in cancer treatment, supported by molecular docking studies to understand their mechanism of action (Tiwari et al., 2017).

Corrosion Inhibition

Aouine et al. (2011) explored the synthesis of compounds including 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, which is structurally related to 4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. These compounds demonstrated an inhibitory activity against corrosion for mild steel in acidic media. The research indicates potential applications in materials science, particularly in developing corrosion inhibitors for protecting metals in corrosive environments (Aouine et al., 2011).

Anticonvulsant Agents

Research by Archana et al. (2002) involved synthesizing compounds with a thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones structure, aiming to discover new anticonvulsant agents. These studies have highlighted the potential therapeutic applications of compounds structurally related to 4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in treating seizure disorders. The compounds were evaluated against standard drugs and showed promising results, indicating their potential as anticonvulsant medications (Archana et al., 2002).

Propiedades

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3S/c1-10-20-21-18(26-10)19-15(23)11-6-8-12(9-7-11)22-16(24)13-4-2-3-5-14(13)17(22)25/h2-9H,1H3,(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKNCOISFKGSKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2378716.png)

![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)

![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)

![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)

![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2378729.png)

![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)